molecular formula C17H12F3NO2S B3129830 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime CAS No. 339114-80-6

3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime

Cat. No.: B3129830
CAS No.: 339114-80-6
M. Wt: 351.3 g/mol
InChI Key: LZZCQRUIEMKJDF-ZVBGSRNCSA-N
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Description

3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime is a useful research compound. Its molecular formula is C17H12F3NO2S and its molecular weight is 351.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound "3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime" is related to a class of organic compounds that have significant importance in the synthesis and reactivity studies in organic chemistry. While the specific compound is not directly mentioned in available literature, its structural components relate closely to the synthesis and applications of benzothiophene derivatives and oxime compounds in various chemical reactions and potential pharmaceutical developments.

  • Benzothiophene Derivatives Synthesis : Benzothiophene derivatives are synthesized through various methods, including the dehydration of dihydro-oxazines, which can be obtained from the cyclization of acyl-nitrosopentenes or their oximino tautomers. These compounds serve as electrophiles in several reactions, indicating their utility in creating complex organic molecules with potential bioactive properties (Sainsbury, 1991).

  • Applications in Bioactive Heterocyclic Compound Synthesis : Heterocyclic compounds, like those derived from 3-hydroxycoumarin chemistry, demonstrate a range of chemical, photochemical, and biological properties. These compounds are synthesized using precursors such as salicylic aldehyde, emphasizing the importance of diverse synthetic routes in the development of bioactive molecules. The relevance of such compounds in genetics, pharmacology, and microbiology showcases the potential applications of related benzothiophene and oxime derivatives in various fields of biology (Yoda, 2020).

  • Microwave-assisted Synthesis : The synthesis of benzoxazole derivatives, which share a structural relation to benzothiophene compounds, benefits from microwave-assisted techniques. These methods provide a fast and efficient way to achieve high yields of complex organic molecules, indicating the potential for similar approaches in synthesizing compounds like the one . The application of these synthesis methods in pharmaceutical chemistry, dyestuff, polymer industries, and agrochemicals highlights the broad utility of these compounds (Özil & Menteşe, 2020).

Properties

IUPAC Name

3-[(E)-[3-(trifluoromethyl)phenyl]methoxyiminomethyl]-3H-2-benzothiophen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)12-5-3-4-11(8-12)10-23-21-9-15-13-6-1-2-7-14(13)16(22)24-15/h1-9,15H,10H2/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZCQRUIEMKJDF-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(SC2=O)C=NOCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(SC2=O)/C=N/OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
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3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 3
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3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
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3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 5
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 6
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime

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